Cas no 1806633-82-8 (Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate)

メチル2-(クロロメチル)-3-(2-シアノエチル)安息香酸エステルは、有機合成中間体として重要な化合物です。特に、医薬品や農薬の製造において有用な前駆体となります。分子内にクロロメチル基とシアノエチル基を有しており、これらはさらなる官能基変換のための反応性に優れています。また、安息香酸エステル部分は安定性が高く、取り扱いが比較的容易です。この化合物は、複雑な分子構築の際の多様な合成経路に対応可能で、特にヘテロ環化合物の合成において重要な役割を果たします。高い純度と再現性のある反応性が特徴で、研究開発分野での利用価値が認められています。

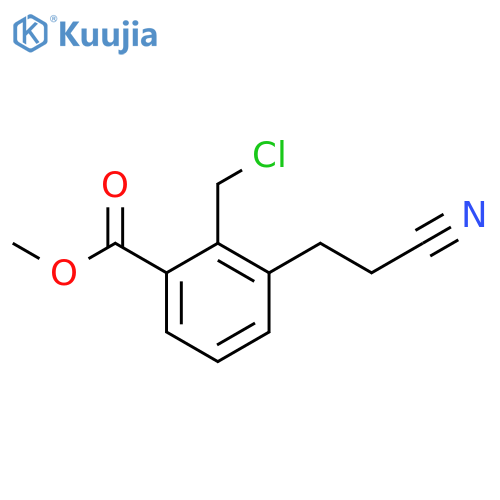

1806633-82-8 structure

商品名:Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate

CAS番号:1806633-82-8

MF:C12H12ClNO2

メガワット:237.682182312012

CID:4950424

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate

-

- インチ: 1S/C12H12ClNO2/c1-16-12(15)10-6-2-4-9(5-3-7-14)11(10)8-13/h2,4,6H,3,5,8H2,1H3

- InChIKey: DHIIEWFTBXRMMG-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(=O)OC)=CC=CC=1CCC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.1

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014382-500mg |

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |

1806633-82-8 | 97% | 500mg |

798.70 USD | 2021-06-21 | |

| Alichem | A015014382-1g |

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |

1806633-82-8 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015014382-250mg |

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |

1806633-82-8 | 97% | 250mg |

489.60 USD | 2021-06-21 |

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1806633-82-8 (Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量